![molecular formula C21H15ClO B12970094 9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the chlorination of 7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures .
Wissenschaftliche Forschungsanwendungen
9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Wirkmechanismus
The mechanism of action of 9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran involves its interaction with specific molecular targets and pathways. The chlorine atom and the fused ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran: Lacks the chlorine atom, leading to different reactivity and applications.
9-Bromo-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran: Contains additional phenyl groups, leading to different electronic properties .
Uniqueness
This makes it a valuable compound for specific research and industrial purposes .
Eigenschaften
Molekularformel |
C21H15ClO |
|---|---|
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
9-chloro-7,7-dimethylfluoreno[4,3-b][1]benzofuran |
InChI |
InChI=1S/C21H15ClO/c1-21(2)16-10-9-14-13-5-3-4-6-18(13)23-20(14)19(16)15-8-7-12(22)11-17(15)21/h3-11H,1-2H3 |
InChI-Schlüssel |
ASRBGWBQGKUHQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=C1C=C(C=C3)Cl)C4=C(C=C2)C5=CC=CC=C5O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


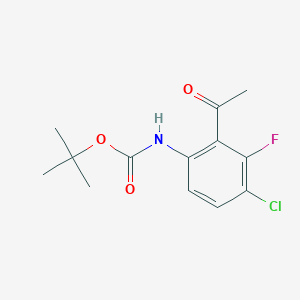
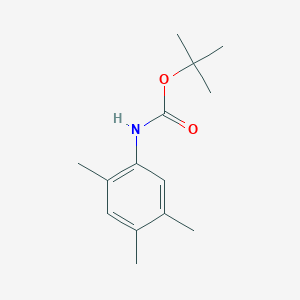
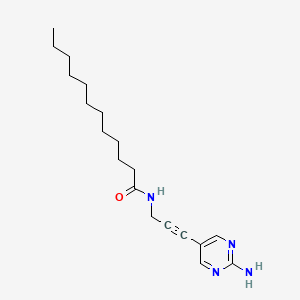
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)

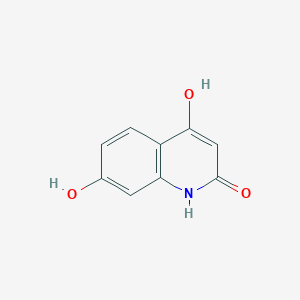
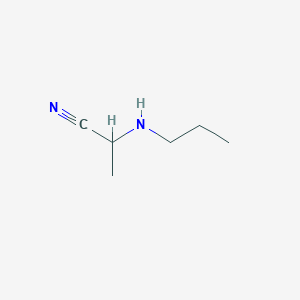
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
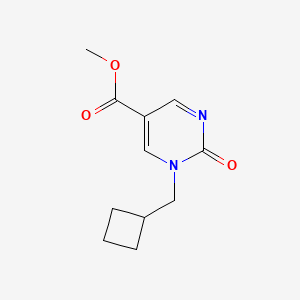
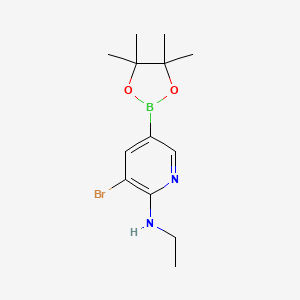
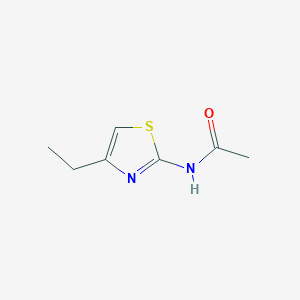
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
